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Compound of Interest

Compound Name: 3-Aminoquinolin-6-OL

Cat. No.: B1592678 Get Quote

An In-depth Technical Guide to 3-Aminoquinolin-6-ol

This guide provides a comprehensive technical overview of 3-Aminoquinolin-6-ol, a
heterocyclic compound of significant interest to researchers in medicinal chemistry and drug

development. We will delve into its core chemical identity, physicochemical and spectroscopic

properties, plausible synthetic routes, and potential applications, grounding all information in

established scientific principles and authoritative sources.

Section 1: Core Compound Identification and
Structure
3-Aminoquinolin-6-ol is a bifunctional aromatic heterocycle. Its structure, featuring a quinoline

core substituted with both an amino group and a hydroxyl group, makes it a versatile scaffold

and a valuable building block in the synthesis of more complex molecules. The presence of

these functional groups at positions 3 and 6 offers specific vectors for chemical modification

and interaction with biological targets.

1.1. Chemical Structure

The structure consists of a fused bicyclic system of a benzene ring and a pyridine ring. The

hydroxyl (-OH) group is located at position 6 on the benzene ring portion, while the amino (-

NH₂) group is at position 3 on the pyridine ring.

Caption: 2D Chemical Structure of 3-Aminoquinolin-6-ol.
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1.2. Compound Identifiers

Property Value Source

IUPAC Name 3-aminoquinolin-6-ol [1]

Synonym 6-Quinolinol, 3-amino- [2]

CAS Number 727650-61-5 [2]

Molecular Formula C₉H₈N₂O [2]

Molecular Weight 160.17 g/mol [2]

SMILES
C1=CC2=NC=C(C=C2C=C1O)

N
[2]

Section 2: Physicochemical and Spectroscopic
Properties
The accurate characterization of a compound's properties is fundamental for its application in

research and development.

2.1. Physicochemical Data
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Property Value Source / Rationale

Purity ≥98% (Commercially available) [2]

Appearance
Expected to be a solid at room

temperature.

Based on related

aminoquinolines.[3]

Storage
4°C, protect from light, stored

under nitrogen.
[2]

Solubility

Expected to be soluble in polar

organic solvents like DMSO

and methanol.

Based on functional groups

and properties of similar

compounds.[4]

Melting Point No data available. -

Boiling Point No data available. -

2.2. Predicted Spectroscopic Profile

While specific experimental spectra for 3-Aminoquinolin-6-ol are not widely published, a

predicted profile can be constructed based on its functional groups and data from analogous

structures.[5][6]

¹H NMR (Proton NMR):

Aromatic Protons (6H): Multiple signals are expected in the ~6.5-8.5 ppm range. The exact

chemical shifts and coupling patterns will depend on the electronic effects of the -NH₂ and

-OH groups.

Amine Protons (-NH₂, 2H): A broad singlet is anticipated, likely in the ~4.0-6.0 ppm range.

Its position is solvent-dependent and the signal will exchange with D₂O.

Hydroxyl Proton (-OH, 1H): A broad singlet is expected, the position of which is highly

dependent on solvent and concentration. This signal will also exchange with D₂O.

¹³C NMR (Carbon-13 NMR):
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Aromatic Carbons (9C): Nine distinct signals are expected in the aromatic region (~100-

160 ppm). The carbons directly attached to the nitrogen and oxygen atoms (C3, C6, and

carbons adjacent to the ring nitrogen) will have their chemical shifts significantly influenced

by these heteroatoms.

FT-IR (Infrared) Spectroscopy:

O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ is characteristic of the

hydroxyl group.

N-H Stretch: Two sharp peaks (for symmetric and asymmetric stretching) are expected in

the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region will

correspond to the aromatic quinoline core.

C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region is expected for the aryl C-

O bond.

UV-Vis Spectroscopy:

The extended π-conjugated system of the quinoline ring is expected to produce strong

absorbance bands in the UV region, likely with maxima (λ_max) between 250-400 nm,

corresponding to π→π* and n→π* electronic transitions.[7]

Section 3: Proposed Synthesis Methodology
A direct, published synthesis for 3-Aminoquinolin-6-ol is not readily available. However, a

plausible and robust synthetic route can be designed by adapting established methodologies

for quinoline synthesis, such as the Skraup or Friedländer reactions, combined with standard

functional group manipulations.[8][9] The following multi-step protocol outlines a logical

approach.

Rationale: This strategy involves first constructing a 6-methoxyquinoline core, which is a

common precursor as the methoxy group is a stable protecting group for the phenol.

Subsequently, nitration followed by reduction provides the 3-amino functionality. The final step

is demethylation to reveal the 6-hydroxyl group.
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Caption: Proposed Synthetic Workflow for 3-Aminoquinolin-6-ol.

Step-by-Step Experimental Protocol:

Synthesis of 6-Methoxyquinoline (Skraup Reaction):

To a flask charged with 4-methoxyaniline, add glycerol. Cool the mixture in an ice bath.

Slowly add concentrated sulfuric acid while stirring, maintaining a low temperature.

Add an oxidizing agent (e.g., arsenic pentoxide or a milder alternative like iodine).

Heat the reaction mixture carefully under reflux for several hours. The reaction is highly

exothermic and requires careful temperature control.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture and pour it into a large volume of water. Neutralize with

a base (e.g., NaOH solution) until the product precipitates.

Isolate the crude product by filtration and purify by recrystallization or column

chromatography to yield 6-methoxyquinoline.

Nitration to 6-Methoxy-3-nitroquinoline:

Dissolve 6-methoxyquinoline in concentrated sulfuric acid at 0°C.

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, keeping the

temperature below 5°C. The 3-position is activated towards electrophilic substitution.

Stir the reaction at low temperature for a few hours, then allow it to warm to room

temperature.

Pour the mixture over crushed ice to precipitate the product.

Filter, wash with water until neutral, and dry the solid to obtain 6-methoxy-3-nitroquinoline.

Reduction to 3-Amino-6-methoxyquinoline:
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Suspend 6-methoxy-3-nitroquinoline in ethanol or hydrochloric acid.

Add a reducing agent, such as tin(II) chloride (SnCl₂) in HCl, or perform catalytic

hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.[9]

Heat the mixture if necessary to drive the reaction to completion.

After the reaction is complete, neutralize the mixture and extract the product with an

organic solvent (e.g., ethyl acetate).

Dry the organic layer, concentrate it, and purify the residue to yield 3-amino-6-

methoxyquinoline.

Demethylation to 3-Aminoquinolin-6-ol:

Dissolve 3-amino-6-methoxyquinoline in a suitable anhydrous solvent like

dichloromethane (DCM).

Cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere (nitrogen or

argon).

Add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise. This is a highly

effective reagent for cleaving aryl methyl ethers.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction carefully by adding methanol or water.

Adjust the pH to neutral or slightly basic to precipitate the final product, 3-Aminoquinolin-
6-ol.

Filter the solid, wash thoroughly, and dry under vacuum. Further purification can be

achieved by recrystallization.

Section 4: Applications and Biological Relevance
The aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad

spectrum of biological activities.[8] Derivatives are prominent as antimalarial, antimicrobial, and
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anticancer agents.[8][9] The specific arrangement of functional groups in 3-Aminoquinolin-6-
ol suggests several promising avenues for research and drug development.

Antimalarial Drug Discovery: 6-aminoquinolines are critical intermediates in the synthesis of

next-generation antimalarial drugs, designed to combat resistance to existing therapies.[9]

The 3-amino-6-ol scaffold could be elaborated to create novel derivatives for screening

against Plasmodium falciparum.

Kinase Inhibitors: The quinoline core is a common feature in many small-molecule kinase

inhibitors used in oncology. The amino and hydroxyl groups of 3-Aminoquinolin-6-ol
provide key hydrogen bonding donors and acceptors that can be exploited to achieve potent

and selective binding to enzyme active sites.

Fluorescent Probes: Aminoquinoline derivatives often exhibit fluorescent properties.[10] This

compound could serve as a core structure for developing fluorescent probes to study

biological processes or for use in high-throughput screening assays.

Antimicrobial Agents: The general class of aminoquinolines has demonstrated activity

against various bacterial and fungal pathogens.[8]

Chemical Scaffold
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Click to download full resolution via product page

Caption: Relationship between Structure and Potential Applications.

Section 5: Safety and Handling
While specific toxicological data for 3-Aminoquinolin-6-ol is not available, data from related

aminoquinolines dictates that it should be handled with care in a controlled laboratory

environment.[11]

General Handling: Use only in a chemical fume hood. Wear appropriate Personal Protective

Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

Avoid breathing dust and prevent contact with skin and eyes.[13]

First Aid Measures:

Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention

if irritation occurs.[12]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[12]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical

attention.[14]

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical

attention.[14]

Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon

dioxide.[11] Combustion may produce toxic gases such as carbon monoxide and nitrogen

oxides.[12]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][13]

Keep away from strong oxidizing agents and strong acids.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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